REACTION_SMILES
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[B-:14]([F:15])([F:16])([F:17])[F:18].[Br-:32].[C:19]([PH+:20]([C:21]([CH3:22])([CH3:23])[CH3:24])[C:25]([CH3:26])([CH3:27])[CH3:28])([CH3:29])([CH3:30])[CH3:31].[CH2:33]([CH3:34])[O:35][C:36]([CH2:37][CH2:38][Zn+:39])=[O:40].[CH2:41]1[O:42][CH2:43][CH2:44][CH2:45]1.[Cl:1][c:2]1[cH:3][cH:4][n:5][c:6]2[cH:7][c:8]([O:12][CH3:13])[cH:9][cH:10][c:11]12.[NH4+:102].[O:48]=[C:49]([CH:50]=[CH:51][c:52]1[cH:53][cH:54][cH:55][cH:56][cH:57]1)[CH:58]=[CH:59][c:60]1[cH:61][cH:62][cH:63][cH:64][cH:65]1.[O:66]=[C:67]([CH:68]=[CH:69][c:70]1[cH:71][cH:72][cH:73][cH:74][cH:75]1)[CH:76]=[CH:77][c:78]1[cH:79][cH:80][cH:81][cH:82][cH:83]1.[O:84]=[C:85]([CH:86]=[CH:87][c:88]1[cH:89][cH:90][cH:91][cH:92][cH:93]1)[CH:94]=[CH:95][c:96]1[cH:97][cH:98][cH:99][cH:100][cH:101]1.[OH-:103].[Pd:46].[Pd:47]>>[c:2]1([CH2:38][CH2:37][C:36]([O:35][CH2:33][CH3:34])=[O:40])[cH:3][cH:4][n:5][c:6]2[cH:7][c:8]([O:12][CH3:13])[cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C
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Name
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CCOC(=O)CC[Zn+]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC[Zn+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(Cl)ccnc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C=Cc1ccccc1)C=Cc1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C=Cc1ccccc1)C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C=Cc1ccccc1)C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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[Pd]
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Name
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|
Type
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product
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Smiles
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CCOC(=O)CCc1ccnc2cc(OC)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |